1-Bromo-3-chloro-2-nitrobenzene

Regioselectivity Orthogonal Synthesis Isomer Comparison

Choose 1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) for its unique 1,2,3-substitution pattern that enables programmable, sequential functionalization. The orthogonally positioned Br and Cl substituents allow chemists to execute a first Suzuki-Miyaura coupling at the more reactive bromine site, reduce the nitro group, and then perform a second distinct cross-coupling at the chlorine position—all from a single building block. This eliminates the need for multiple monofunctional intermediates, streamlines SAR library synthesis, and improves atom economy. Its solid physical state (mp 74.4°C) simplifies purification by recrystallization versus liquid analogs, delivering higher purity and better process control. Yields of 70–90% in pharma contexts provide a reliable metric for cost modeling. Suitable for medicinal chemistry, process R&D, advanced materials (π-conjugated systems), and bifunctional chemical biology probes. Source from verified suppliers with ≥95% purity, secure global shipping, and comprehensive documentation.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 59772-48-4
Cat. No. B3037777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-2-nitrobenzene
CAS59772-48-4
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
InChIKeyQSRMCGRAEBIWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) as a Building Block for Selective Organic Synthesis


1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) is a polyhalogenated nitroaromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol [1][2]. It features a distinctive 1,2,3-substitution pattern on the benzene ring, with bromine at position 1, chlorine at position 3, and a nitro group at position 2 [2]. This specific arrangement creates a highly polarized electronic environment that enables selective, sequential functionalization, making it a versatile intermediate for the construction of complex molecules in medicinal chemistry and materials science .

Why 1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) Cannot Be Replaced by a Generic Halonitrobenzene


In-class halonitrobenzene analogs, including the common regioisomer 1-bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4), cannot be simply interchanged for 1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) due to their fundamentally different substitution patterns [1]. The specific 1,2,3-arrangement of Br, Cl, and NO₂ in CAS 59772-48-4 creates a unique electronic and steric environment that dictates both the regioselectivity and the sequence of subsequent reactions [2][3]. Replacing this compound with an isomer or a less functionalized analog would alter the activation and directing effects of the substituents, leading to different reaction outcomes, lower yields, or the inability to perform planned orthogonal transformations [2][3]. The following evidence quantifies these critical differences.

Quantitative Evidence for 1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) vs. Comparators


Differentiation by Substitution Pattern and Regioselectivity vs. Isomers

1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) possesses a 1,2,3-substitution pattern, placing the nitro group between a bromine and a chlorine atom [1]. This is in direct contrast to its common isomer, 1-bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4), which has a 1,2,3-pattern but with different functional group placement [2]. This structural difference is not trivial; the distinct relative positions of the halogens to the strong electron-withdrawing nitro group create different electronic environments, which are known to dramatically alter reactivity and regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions [3][4].

Regioselectivity Orthogonal Synthesis Isomer Comparison

Differential Cross-Coupling Reactivity: Halogen Orthogonality

The compound contains both a bromine and a chlorine atom, two halogens with well-documented, vastly different reactivity profiles in palladium-catalyzed cross-coupling reactions [1]. This orthogonality allows for sequential and site-selective functionalization. For example, the aryl bromide bond is significantly more reactive towards oxidative addition than the aryl chloride bond under standard Suzuki-Miyaura conditions [1]. This enables a first coupling at the bromine site while leaving the chlorine untouched for a subsequent, orthogonal transformation. This dual reactivity is a planned design feature that is absent in compounds with only a single halogen (e.g., 1-bromo-2-nitrobenzene) or two identical halogens.

Cross-Coupling Palladium Catalysis Orthogonal Reactivity

Physical Properties for Solid-Phase Handling and Purity Analysis

1-Bromo-3-chloro-2-nitrobenzene is a solid at room temperature, with a reported melting point of 74.4 °C [1]. This is a key differentiator from many liquid analogs, such as 2-chloronitrobenzene (mp 32-33 °C) or 3-bromonitrobenzene (mp 56 °C) [2]. A solid physical state offers significant advantages in handling, storage, and purification for both research and scale-up processes. Furthermore, it is commercially available with a standard purity specification of ≥95%, as confirmed by multiple reputable suppliers , providing a reliable starting point for synthesis.

Melting Point Solid Handling Purity

Differentiation by Synthetic Yield in Pharmaceutical Intermediate Synthesis

While the direct comparator 1-bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4) has been used as a reagent in the synthesis of the benzodiazepinone bromodomain inhibitor CPI-637 [1], the specific yields and reaction conditions are proprietary or not directly reported. In contrast, general synthetic protocols utilizing 1-bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) in similar pharmaceutical synthesis contexts typically achieve yields ranging from 70 to 90 percent under optimized conditions . This reported yield range for the target compound provides a quantifiable benchmark for procurement evaluation, suggesting it can be effectively incorporated into complex synthetic sequences with high efficiency.

Synthetic Yield Pharmaceutical Synthesis CPI-637

Differentiated Hazard Profile for Safe Handling and Procurement

The hazard classification of 1-Bromo-3-chloro-2-nitrobenzene is clearly defined, with standard hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [1]. This GHS classification provides a clear, standardized framework for risk assessment, personal protective equipment (PPE) selection, and storage requirements. While many halonitrobenzenes share similar hazard profiles, the explicit and readily available documentation for CAS 59772-48-4 [1] allows for a more straightforward and efficient environmental, health, and safety (EHS) review process during procurement compared to less well-characterized analogs.

Safety Hazard Classification GHS

Optimal Application Scenarios for 1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4)


Medicinal Chemistry: Core Scaffold for Orthogonal Cross-Coupling Sequences

1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) is the building block of choice for medicinal chemists designing complex drug candidates that require sequential, site-selective functionalization. Its orthogonal bromine and chlorine substituents enable a 'programmable' synthesis strategy [1]. A typical sequence involves a first palladium-catalyzed Suzuki-Miyaura coupling at the more reactive bromine position, followed by reduction of the nitro group to an amine. The amine can then be used for amide bond formation or further derivatization, while the chlorine atom remains available for a second, different cross-coupling reaction (e.g., a Buchwald-Hartwig amination or a second Suzuki coupling). This controlled, step-wise molecular assembly is far more efficient than using multiple monofunctional building blocks and is essential for generating libraries of analogs for structure-activity relationship (SAR) studies [1][2].

Process Chemistry: Streamlined Synthesis of Late-Stage Intermediates

For process chemists focused on scalable routes, 1-Bromo-3-chloro-2-nitrobenzene offers tangible operational advantages. Its solid physical state (mp 74.4 °C) simplifies handling and purification by recrystallization compared to liquid analogs, leading to higher purity and better process control [3]. The reported synthetic yields in the 70-90% range for its use in pharmaceutical contexts provide a reliable benchmark for cost modeling and process optimization . Furthermore, its well-defined hazard profile allows for efficient and predictable safety assessments during technology transfer and scale-up, reducing the time from bench to pilot plant [4].

Materials Science: Building Block for Advanced Functional Materials

The unique 1,2,3-substitution pattern of 1-Bromo-3-chloro-2-nitrobenzene imparts a specific geometry and electronic polarization that is valuable for constructing advanced materials. It can be polymerized or incorporated into π-conjugated systems where the nitro group acts as a strong electron acceptor, tuning the material's optical and electronic properties [5]. The ability to orthogonally functionalize the bromine and chlorine sites allows for the precise introduction of solubilizing chains or other functional groups needed for processing and performance in organic electronics, sensors, or non-linear optical materials [5].

Chemical Biology: Design of Bifunctional Probe Molecules

In chemical biology, 1-Bromo-3-chloro-2-nitrobenzene serves as an ideal starting point for creating bifunctional probes. The orthogonal halogen handles allow for the sequential attachment of two distinct molecular payloads. For instance, the bromine position could be used to install a fluorescent reporter dye via Sonogashira coupling, while the chlorine position could be later modified to attach a bioorthogonal handle (e.g., an alkyne for click chemistry) or a pharmacophore for target engagement studies [1][2]. The intermediate nitro group can be reduced to an amine, providing a third attachment point or a means to alter the molecule's electronic properties, offering a high degree of synthetic flexibility for designing complex tools for biological investigation.

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